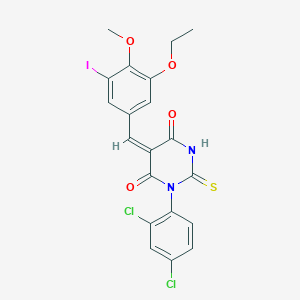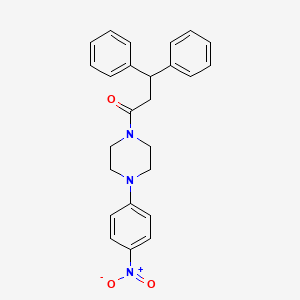![molecular formula C15H23NO2S3 B4922922 N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMETB belongs to the family of sulfonamide compounds, which have been widely studied for their pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is not fully understood. However, it has been suggested that N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and carbonic anhydrase IX. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base regulation and ion transport. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the synthesis of estrogen.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide on specific cellular processes. However, one limitation of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Zukünftige Richtungen
There are several future directions for research on N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the development of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide analogs with improved efficacy and reduced toxicity. Another area of research is the study of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide and its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
The synthesis of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The first step is the reaction between 2-chloroethyl cyclohexyl sulfide and sodium ethoxide, which leads to the formation of 2-(cyclohexylthio)ethyl ethyl ether. The second step involves the reaction of this intermediate product with 4-methylthiobenzenesulfonyl chloride in the presence of triethylamine, resulting in the formation of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S3/c1-19-13-7-9-15(10-8-13)21(17,18)16-11-12-20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALSEPUNQLGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)


![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)


![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)
![3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)
